molecular formula C13H28O6Si B14616565 Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane CAS No. 58378-75-9

Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane

Cat. No.: B14616565
CAS No.: 58378-75-9
M. Wt: 308.44 g/mol
InChI Key: VTMLQAHPGDEAFL-UHFFFAOYSA-N
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Description

Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane is an organosilicon compound with the molecular formula C12H26O6Si. This compound is known for its unique structure, which includes an oxirane (epoxide) ring and a silane group. It is widely used in various industrial and scientific applications due to its reactivity and ability to form strong bonds with different substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane typically involves the reaction of 3-glycidoxypropyltrimethoxysilane with ethanol under acidic or basic conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-Glycidoxypropyltrimethoxysilane} + \text{Ethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes steps such as distillation and purification to obtain a high-purity product. The use of catalysts and optimized reaction conditions helps in achieving high yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and ethanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts.

    Condensation: Silanols, heat, and catalysts.

    Epoxide Ring Opening: Nucleophiles like amines, alcohols, and thiols under mild to moderate conditions.

Major Products Formed

    Hydrolysis: Silanols and ethanol.

    Condensation: Siloxane polymers.

    Epoxide Ring Opening: Various functionalized silanes depending on the nucleophile used.

Scientific Research Applications

Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of surfaces for biosensors and biochips.

    Medicine: Utilized in drug delivery systems and the development of biocompatible materials.

    Industry: Applied in the production of coatings, adhesives, and sealants to enhance their properties.

Mechanism of Action

The mechanism of action of Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane involves the formation of strong covalent bonds with various substrates. The oxirane ring opens up to react with nucleophiles, while the silane group undergoes hydrolysis and condensation to form siloxane bonds. These reactions result in the formation of stable and durable materials with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

  • Trimethoxy{3-(oxiran-2-ylmethoxy)propyl}silane
  • Trimethoxysilane
  • 3-Glycidoxypropyltrimethoxysilane

Uniqueness

Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane is unique due to its combination of an oxirane ring and a triethoxysilane group. This structure provides it with distinct reactivity and versatility in various applications. Compared to similar compounds, it offers improved adhesion properties and the ability to form more stable and durable materials.

Properties

CAS No.

58378-75-9

Molecular Formula

C13H28O6Si

Molecular Weight

308.44 g/mol

IUPAC Name

triethoxy-[2-methoxy-3-(oxiran-2-ylmethoxy)propyl]silane

InChI

InChI=1S/C13H28O6Si/c1-5-17-20(18-6-2,19-7-3)11-13(14-4)9-15-8-12-10-16-12/h12-13H,5-11H2,1-4H3

InChI Key

VTMLQAHPGDEAFL-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC(COCC1CO1)OC)(OCC)OCC

Origin of Product

United States

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